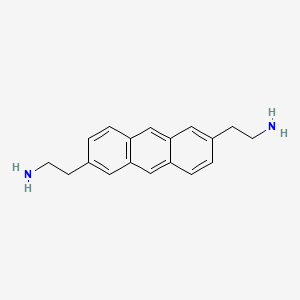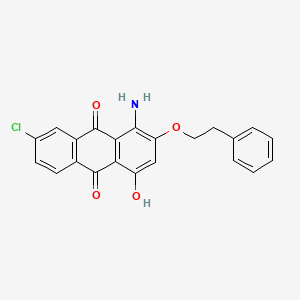
1-Amino-7-chloro-4-hydroxy-2-(2-phenylethoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-7-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is known for its vibrant color properties and is often used in the production of dyes. Its molecular formula is C20H13ClNO4, and it has a molecular weight of 367.78 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-7-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione typically involves the reaction of 1-amino-4-hydroxyanthraquinone with phenethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-7-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye production and as intermediates in organic synthesis .
Scientific Research Applications
1-Amino-7-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and in the study of cellular processes.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the production of high-performance dyes and pigments for textiles and plastics
Mechanism of Action
The mechanism of action of 1-Amino-7-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer applications. The compound also targets specific enzymes and proteins, inhibiting their activity and affecting cellular metabolism .
Comparison with Similar Compounds
- 1-Amino-4-hydroxy-2-phenoxyanthracene-9,10-dione
- 1-Amino-4-hydroxy-2-phenylthioanthracene-9,10-dione
- 1-Amino-4-hydroxy-2-phenylaminoanthracene-9,10-dione
Uniqueness: 1-Amino-7-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione stands out due to its unique substitution pattern, which imparts distinct chemical and physical properties. The presence of the chloro and phenethoxy groups enhances its reactivity and makes it suitable for specific applications in dye production and medicinal chemistry .
Properties
CAS No. |
88604-96-0 |
|---|---|
Molecular Formula |
C22H16ClNO4 |
Molecular Weight |
393.8 g/mol |
IUPAC Name |
1-amino-7-chloro-4-hydroxy-2-(2-phenylethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H16ClNO4/c23-13-6-7-14-15(10-13)22(27)19-18(21(14)26)16(25)11-17(20(19)24)28-9-8-12-4-2-1-3-5-12/h1-7,10-11,25H,8-9,24H2 |
InChI Key |
FBOFBMQLFZINNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


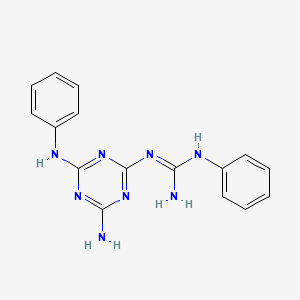
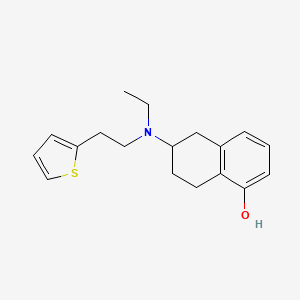

![(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13142496.png)
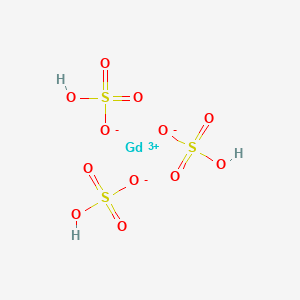
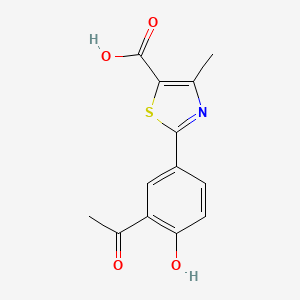
![{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B13142532.png)
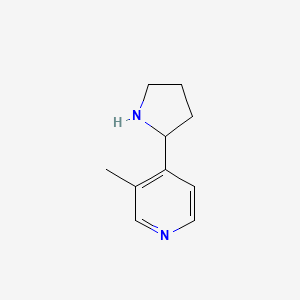
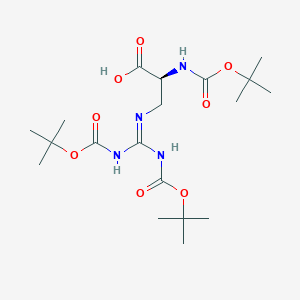
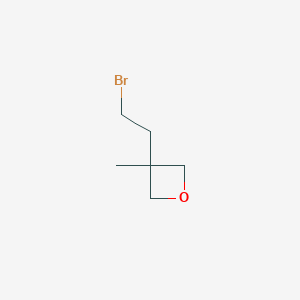
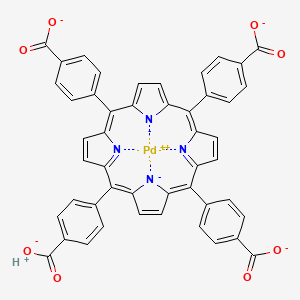
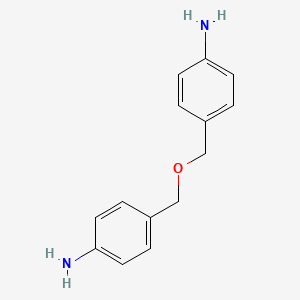
![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)
